
Cyclobutylmethyl methanesulfonate
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Description
Cyclobutylmethyl methanesulfonate is a useful research compound. Its molecular formula is C6H12O3S and its molecular weight is 164.22 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for cyclobutylmethyl methanesulfonate, and how can reaction conditions be tailored to maximize yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of cyclobutylmethanol using methanesulfonyl chloride under controlled conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using a base like triethylamine to neutralize HCl byproducts . Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical. Characterization should combine 1H/13C NMR to confirm ester formation and HPLC (>95% purity) to validate purity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Given its structural similarity to alkylating agents like ethyl methanesulfonate (a known mutagen ), strict safety measures are required:
- PPE : OSHA-compliant chemical goggles, nitrile gloves, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation.
- Decontamination : Immediate washing with soap/water for skin contact and ethanol for equipment cleanup .
- Waste Disposal : Segregate as hazardous waste, adhering to institutional guidelines .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : 1H NMR (δ ~3.0 ppm for CH3SO3 group) and IR (S=O stretch at ~1350–1160 cm−1) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]+ .
- Elemental Analysis : Carbon/hydrogen/sulfur ratios should align with theoretical values .
Advanced Research Questions
Q. How does this compound’s steric profile influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The cyclobutyl group introduces steric hindrance, slowing SN2 kinetics compared to smaller esters (e.g., methyl methanesulfonate). To study this, conduct kinetic assays under varying temperatures/polar solvents (e.g., DMSO). Monitor reaction progress via 19F NMR (if fluorinated nucleophiles) or GC-MS. Computational modeling (e.g., DFT) can map transition states and quantify steric effects .
Q. What strategies resolve contradictions in reaction outcomes when using this compound in multi-step syntheses?
- Methodological Answer : Discrepancies often arise from competing elimination (E2) or solvolysis. Mitigation strategies include:
- Condition Screening : Test solvents (e.g., THF vs. DMF) and bases (e.g., DBU vs. K2CO3) .
- In Situ Monitoring : Use ReactIR or LC-MS to detect intermediates .
- Isotopic Labeling : 18O-labeled methanesulfonate to trace hydrolysis pathways .
Q. How can this compound serve as a chiral auxiliary in asymmetric synthesis?
- Methodological Answer : The cyclobutyl group’s rigidity can induce stereoselectivity. For example, in alkylation reactions, use chiral catalysts (e.g., BINOL-derived phosphates) to control enantioselectivity. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation .
Q. What computational tools predict this compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model its binding to proteins. Parameterize the force field using quantum mechanical calculations (e.g., Gaussian09) for the sulfonate group. Validate predictions with SPR (surface plasmon resonance) binding assays .
Properties
Molecular Formula |
C6H12O3S |
---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
cyclobutylmethyl methanesulfonate |
InChI |
InChI=1S/C6H12O3S/c1-10(7,8)9-5-6-3-2-4-6/h6H,2-5H2,1H3 |
InChI Key |
FKGIKRMZMCYOAL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CCC1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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